molecular formula C11H21N B1449701 8-Azaspiro[5.6]dodecane CAS No. 88413-95-0

8-Azaspiro[5.6]dodecane

Cat. No.: B1449701
CAS No.: 88413-95-0
M. Wt: 167.29 g/mol
InChI Key: YYVOWGPIVKSZCV-UHFFFAOYSA-N
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Description

8-Azaspiro[5.6]dodecane is a nitrogen-containing bicyclic heterocyclic compound. It is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system.

Biochemical Analysis

Biochemical Properties

8-Azaspiro[5.6]dodecane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, this compound can bind to specific enzyme active sites, altering their catalytic activity and influencing the overall metabolic flux. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream gene expression patterns. This modulation can result in altered cellular behaviors such as proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cellular behavior and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced cellular function and improved metabolic efficiency. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolic intermediates and end products. For example, this compound may inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific amino acids and their derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. Additionally, this compound may bind to intracellular proteins, influencing its localization and distribution within the cell. These interactions can affect the compound’s overall activity and function within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcriptional regulators and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[5.6]dodecane typically involves the formation of spirocyclic compounds. One common method is the coupling reaction of spirocyclic 1,2,3-triazole derivatives. This reaction is carried out under specific conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for various uses.

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[5.6]dodecane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the spirocyclic structure, leading to different reduced forms.

    Substitution: Substitution reactions, particularly involving the nitrogen atom, are common and can lead to a variety of substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

8-Azaspiro[5

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing complex molecules. .

    Biology: In biological research, 8-Azaspiro[5.6]dodecane derivatives have shown potential as bioactive molecules. .

    Medicine: The compound’s derivatives are explored for their potential as pharmaceutical agents. .

    Industry: In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Azaspiro[5.6]dodecane include other spirocyclic and nitrogen-containing heterocycles. Examples include:

    8-Oxaspiro[5.6]dodecane: A structurally similar compound with an oxygen atom in place of the nitrogen atom.

    Spiro[4.5]decane: Another spirocyclic compound with a different ring size and structure

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

8-azaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-6-11(7-3-1)8-4-5-9-12-10-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVOWGPIVKSZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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